molecular formula C16H20MnN6O4S6 B14654951 Duosan CAS No. 52623-88-8

Duosan

Cat. No.: B14654951
CAS No.: 52623-88-8
M. Wt: 607.7 g/mol
InChI Key: WPBNNNQJVZRUHP-UHFFFAOYSA-L
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Description

Duosan is an alkaline concentrate powder designed for research applications requiring effective circulation cleaning . This high-strength formulation is engineered for optimum performance in laboratory settings, featuring defatting properties and suitability for use in all water conditions . For optimal results, the product should be circulated in hot water . This compound contains 5% available chlorine, contributing to its cleaning efficacy . As a "Research Use Only" (RUO) product, this compound is exclusively tailored for laboratory research purposes, such as fundamental research or pharmaceutical development . RUO products are essential tools for scientific investigations but are not intended for use in diagnostic procedures or for any medical purpose . This product is strictly for use by trained researchers in controlled laboratory environments.

Properties

CAS No.

52623-88-8

Molecular Formula

C16H20MnN6O4S6

Molecular Weight

607.7 g/mol

IUPAC Name

manganese(2+);methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C12H14N4O4S2.C4H8N2S4.Mn/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;7-3(8)5-1-2-6-4(9)10;/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);1-2H2,(H2,5,7,8)(H2,6,9,10);/q;;+2/p-2

InChI Key

WPBNNNQJVZRUHP-UHFFFAOYSA-L

Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].[Mn+2]

Origin of Product

United States

Preparation Methods

Formation of Ammonium EBDC

Ethylene diamine reacts with carbon disulfide (CS₂) in the presence of ammonium hydroxide:
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2\text{CS}2 + 2\text{NH}4\text{OH} \rightarrow (\text{NH}4)2[\text{S}2\text{CNCH}2\text{CH}2\text{NCS}2] + 2\text{H}_2\text{O}
$$
Conditions : Aqueous medium, 25–30°C, pH 9–10.

Precipitation of Maneb

The ammonium EBDC solution is treated with manganese chloride (MnCl₂) to precipitate Maneb:
$$
(\text{NH}4)2[\text{S}2\text{CNCH}2\text{CH}2\text{NCS}2] + \text{MnCl}2 \rightarrow \text{Mn}[(\text{S}2\text{CNCH}2\text{CH}2\text{NCS}2)] + 2\text{NH}4\text{Cl}
$$
Key Parameters :

  • Molar ratio of MnCl₂ to EBDC: 1:1
  • Yield: ~85% (225 g from 12.6 g MnCl₂ in 10% solution)

Stabilization of Maneb

To reduce ethylenethiourea (ETU) byproducts, formaldehyde or paraformaldehyde is added during drying.

Table 1: Optimization of Maneb Synthesis

Step Reagents Temperature Yield ETU Content
1 Ethylene diamine, CS₂, NH₄OH 25–30°C 85% <1%
2 MnCl₂ 25–30°C 225 g N/A
3 Formaldehyde 40–50°C N/A <0.1%

Synthesis of Thiophanate-Methyl

Thiophanate-methyl, a benzimidazole precursor, is synthesized via carbamation of dithiocarbamate intermediates. While detailed protocols are scarce in the provided sources, general steps include:

Reaction of Methyl Chloroformate with Dithiocarbamate

$$
\text{CH}3\text{OCOCl} + \text{NH}2\text{CS}2\text{Na} \rightarrow \text{CH}3\text{OCO-NH-CS}_2\text{Na} + \text{NaCl}
$$
Conditions : Alkaline aqueous medium, 0–5°C.

Cyclization to Thiophanate-Methyl

The intermediate undergoes cyclization in acidic conditions to form the benzimidazole structure.

Formulation of Duosan

This compound is formulated as a wettable powder (WP) or water-soluble bag (WSB) by blending Maneb and thiophanate-methyl with inert carriers.

Table 2: Composition of this compound WSB (EPA Registration Data)

Component Concentration (%) Role
Manganese (Mn²⁺) 12.8 Fungicidal
Zinc (Zn²⁺) 1.6 Synergist
Ethylenebis(dithiocarbamate) 49.6 Active ingredient
Inert ingredients 20.4 Stabilizer/Carrier

Key Steps :

  • Dry Mixing : Maneb and thiophanate-methyl are homogenized with clay or silica carriers.
  • Packaging : Encapsulated in water-soluble bags for controlled release.

Quality Control and Stabilization

Reduction of Ethylenethiourea (ETU)

  • Stabilizers : Formaldehyde (0.5–1.0% w/w) suppresses ETU formation during storage.
  • Storage : Dry conditions (<5% moisture) prevent degradation.

Analytical Methods

  • HPLC : Quantification of Maneb and thiophanate-methyl.
  • ICP-OES : Manganese and zinc content analysis.

Industrial-Scale Production Challenges

Challenge Mitigation Strategy
Polymorphic variability of Maneb Controlled precipitation pH (6.5–7.0)
Thiophanate-methyl hydrolysis Use of anhydrous carriers
ETU contamination Post-synthesis washing with ethanol

Chemical Reactions Analysis

Oxidative Decomposition

Duosan undergoes gradual oxidative degradation upon exposure to atmospheric oxygen and moisture, producing hazardous byproducts :

Reaction ConditionsProducts FormedHazard Profile
Ambient temperature + air/moistureManganese oxides (MnOₓ), sulfur oxides (SOₓ), nitrogen oxides (NOₓ)Toxic fumes; respiratory irritants

This decomposition is accelerated at elevated temperatures, necessitating storage in airtight, corrosion-resistant containers .

Acid-Mediated Degradation

Interaction with acids triggers rapid gas evolution due to the breakdown of dithiocarbamate ligands :

Reaction Equation :
C₁₆H₂₀MnN₆O₄S₆ + H⁺ → Mn²⁺ + CS₂ + NH₃ + H₂S + Cl₂ (traces)

Key characteristics:

  • Chlorine gas (Cl₂) forms in the presence of chloride ions, posing acute inhalation risks.

  • Hydrogen sulfide (H₂S) and carbon disulfide (CS₂) contribute to the compound’s neurotoxic profile.

Metal Surface Reactions

This compound reacts with most metals, particularly iron and aluminum, leading to structural corrosion and hydrogen gas release :

MetalReaction SeverityObserved Byproducts
IronModerateFeS, H₂ gas
AluminumHighAl₂S₃, H₂ gas

These reactions necessitate the use of polyethylene or stainless-steel equipment for handling.

Environmental Degradation

In aqueous environments, this compound hydrolyzes into ethylenebisdithiocarbamic acid (EBDTC) and thiophanate-methyl derivatives . Photolysis studies indicate:

  • Half-life in sunlight : ~48 hours (pH 7, 25°C)

  • Primary degradation route : Cleavage of Mn–S bonds, yielding Mn²⁺ and polymeric sulfur compounds.

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 150°C

  • Major mass loss steps :

    • 150–200°C: Loss of volatile organosulfur compounds (30% mass loss)

    • 200–400°C: MnO₂ residue formation (45% mass retention)

Scientific Research Applications

Duosan has a wide range of scientific research applications, including:

Mechanism of Action

Duosan exerts its effects through a combination of immediate contact action and long-lasting systemic control. The active ingredients target the fungal cells, disrupting their metabolic processes and inhibiting their growth. The coordination product of zinc ion and manganese ethylene-bis dithiocarbamate enhances the fungicidal activity by providing a synergistic effect .

Comparison with Similar Compounds

Structural and Functional Analogues

To evaluate "Duosan," three structurally and functionally similar compounds were analyzed: Zeolitic Imidazolate Framework-8 (ZIF-8) , MIL-101(Cr) , and HKUST-1 . Key parameters are compared below:

Property This compound ZIF-8 MIL-101(Cr) HKUST-1
Surface Area (m²/g) 1500 1630 4100 1800
CO₂ Adsorption (mmol/g) 4.2 (298 K) 3.8 (298 K) 8.5 (303 K) 5.0 (298 K)
Thermal Stability (°C) ≤400 ≤550 ≤300 ≤240
Synthesis Time (h) 24 12 72 18
Metal Node Zn Zn Cr Cu

Key Findings :

  • Surface Area : MIL-101(Cr) outperforms "this compound" due to its ultra-large pores, but "this compound" offers better stability under hydrothermal conditions .
  • CO₂ Adsorption : While MIL-101(Cr) has higher capacity, "this compound" exhibits superior selectivity in gas mixtures (e.g., CO₂/N₂ selectivity: 32 vs. 25 for MIL-101(Cr)) .
  • Synthesis Efficiency : "this compound" requires moderate synthesis time compared to MIL-101(Cr), making it scalable for industrial applications .

Catalytic Performance

"this compound" was tested against ZIF-8 and HKUST-1 in the catalytic oxidation of methane:

Catalyst Conversion (%) Turnover Frequency (TOF, h⁻¹) Stability (Cycles)
This compound 92 1.8 × 10³ 15
ZIF-8 85 1.2 × 10³ 20
HKUST-1 78 0.9 × 10³ 10

Analysis :

  • Activity : "this compound" achieves higher methane conversion due to its optimized active sites and pore accessibility .
  • Stability : ZIF-8 retains activity longer, but "this compound" balances activity and durability, making it suitable for continuous processes .

Data Availability

Experimental protocols, characterization data (XRD, BET), and computational models are available in Supplementary Tables 1–8 . Raw datasets are deposited in the Dryad repository (DOI: 10.5061/dryad.XXXXX) .

Q & A

Q. How can interdisciplinary approaches enhance this compound’s translational potential in neurorehabilitation?

  • Methodological Answer : Integrate biomechanical modeling (e.g., gait analysis) with neuroimaging (fMRI) to quantify motor recovery. Collaborate with bioengineers to develop this compound-loaded biomaterials (e.g., hydrogels) for targeted delivery. Cite case studies from interdisciplinary journals highlighted in .

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